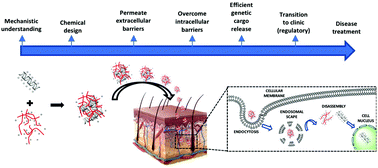Polymer-based non-viral vectors for gene therapy in the skin
Polymer Chemistry Pub Date: 2022-01-19 DOI: 10.1039/D1PY01485D
Abstract
Gene therapy has emerged as a versatile technique with the potential to treat a range of human diseases; however, examples of the topical application of gene therapy as a treatment for skin diseases remain scarce due to intrinsic difficulties associated with the unique nature of the skin. Polymers hold great promise in this regard due to their intrinsic benefits in terms of versatility, manufacturability, and multivalency. This review discusses currently employed approaches from a chemical perspective and summarizes associated challenges, ongoing clinical trials, and prospects regarding the application of polymer-based non-viral gene delivery systems as a treatment strategy for skin diseases. Through ongoing development and the application of rational design, we anticipate that polymer-based non-viral vectors (NVVs) will represent an effective alternative to viral vectors that will help to overcome drawbacks associated with virus-based particles and promote the passage of NVVs through skin-associated barriers to therapeutically-target specific skin layers.


Recommended Literature
- [1] The fundamental relation between electrohelicity and molecular optical activity†
- [2] Back cover
- [3] One-pot synthesis of 1,4-naphthoquinones and related structures with laccase
- [4] Crystal structures and stability of NaLnF4 (Ln = La, Ce, Pr, Nd, Sm and Gd) studied with synchrotron single-crystal and powder diffraction†
- [5] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [6] Front cover
- [7] A double sandwich silver(I) polymer with 1,1′-bis(diethyldithiocarbamate)-ferrocene
- [8] Recent advances in the chemistry of caryophyllene
- [9] Estimates of average bond energies and resonance energies of hydrocarbons
- [10] Cucurbit[7]uril host–guest complexes of the histamineH2-receptor antagonist ranitidine†










